molecular formula C19H20N4OS B2557715 2-cyclopropyl-1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2380063-46-5

2-cyclopropyl-1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2557715
CAS No.: 2380063-46-5
M. Wt: 352.46
InChI Key: MSHMEJMTMUICNS-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, a cyclopropyl group, and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Benzodiazole Core: This can be achieved through cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives.

    Introduction of the Cyclopropyl Group: This step often involves cyclopropanation reactions, where alkenes are converted to cyclopropanes using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Thiazole Moiety: This can be done through condensation reactions involving thioamides and α-haloketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzodiazole core or the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield fully saturated derivatives.

Scientific Research Applications

2-cyclopropyl-1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopropyl-1H-benzimidazole: Similar core structure but lacks the thiazole and azetidinyl groups.

    1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl derivatives: Similar side chains but different core structures.

Uniqueness

The uniqueness of 2-cyclopropyl-1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole lies in its combination of a benzodiazole core with a cyclopropyl group and a thiazole moiety, which may confer unique chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-11-17(25-12(2)20-11)19(24)22-9-14(10-22)23-16-6-4-3-5-15(16)21-18(23)13-7-8-13/h3-6,13-14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHMEJMTMUICNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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